REACTION_CXSMILES
|
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2[CH2:10][C:11]([OH:13])=O)[CH:3]=[CH:2]1.[Cl-].[NH4+:15].N>C(O)C>[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2[CH2:10][C:11]([NH2:15])=[O:13])[CH:3]=[CH:2]1 |f:1.2|
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Name
|
(thieno[3,2-b]pyridin-7-yl)acetic acid
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=NC=CC(=C21)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling (15 minutes at 10 psi)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Seal the flask
|
Type
|
CUSTOM
|
Details
|
slowly bring to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction vessel to −78° C
|
Type
|
FILTRATION
|
Details
|
Filter the contents
|
Type
|
WASH
|
Details
|
wash with water (10 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=NC=CC(=C21)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |